Potent and Selective FMS Kinase Inhibition Achieved via Phenoxypyrimidine Derivatization
Derivatization of the 4-Phenoxypyrimidin-2-amine core has yielded potent and selective FMS kinase inhibitors. Compound 7g, a specific derivative from this scaffold, demonstrated an IC50 value of 4.6 nM against FMS kinase [1]. This potency was accompanied by excellent selectivity over a panel of closely related kinases, a critical factor for minimizing off-target effects in therapeutic development [2]. This represents a significant improvement over many unoptimized pyrimidine scaffolds which often lack such potent and selective activity.
| Evidence Dimension | Enzyme Inhibition (Potency) |
|---|---|
| Target Compound Data | IC50 = 4.6 nM |
| Comparator Or Baseline | Other 29 synthesized derivatives in the series (many with nanomolar IC50s, but 7g was the most potent for FMS) |
| Quantified Difference | IC50 of 4.6 nM (approx. 2-10x more potent than other active compounds in the series for FMS) |
| Conditions | In vitro kinase assay against FMS |
Why This Matters
For procurement, this demonstrates that the 4-phenoxypyrimidin-2-amine scaffold can be elaborated into highly potent, target-selective leads, making it a valuable starting material for hit-to-lead campaigns in inflammation and immuno-oncology.
- [1] Farag, A. K., et al. (2017). Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders. European Journal of Medicinal Chemistry, 141, 657-675. View Source
- [2] Farag, A. K., et al. (2017). Novel LCK/FMS inhibitors based on phenoxypyrimidine scaffold as potential treatment for inflammatory disorders. European Journal of Medicinal Chemistry, 141, 657-675. (Selectivity data) View Source
